molecular formula C21H20ClN3O4S B2976509 N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 1005294-92-7

N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B2976509
CAS No.: 1005294-92-7
M. Wt: 445.92
InChI Key: MZSOBNSUJKLHNG-UHFFFAOYSA-N
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Description

N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group is introduced via a nucleophilic substitution reaction, while the dimethoxybenzamide moiety is attached through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications could include anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and benzamide derivatives, such as:

  • Thiazole-based drugs like Ritonavir (an antiretroviral drug).
  • Benzamide derivatives like metoclopramide (an antiemetic).

Uniqueness

What sets N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide apart is its unique combination of functional groups, which may confer distinct biological or chemical properties. This uniqueness could make it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-28-17-8-7-13(9-18(17)29-2)20(27)25-21-24-15(12-30-21)10-19(26)23-11-14-5-3-4-6-16(14)22/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSOBNSUJKLHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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